

# Application Notes and Protocols for SAR7334 Hydrochloride

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Compound of Interest		
Compound Name:	SAR7334 hydrochloride	
Cat. No.:	B10788271	Get Quote

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### Introduction

SAR7334 hydrochloride is a potent and highly specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel implicated in various physiological and pathological processes, including calcium signaling, focal segmental glomerulosclerosis, and pulmonary hypertension.[3][4] These application notes provide detailed protocols for the use of SAR7334 hydrochloride in common experimental settings to investigate TRPC6 function.

**Physicochemical Properties** 

Property	- Value	Reference
Formula	C21H24Cl3N3O	[1]
Molecular Weight	440.79 g/mol	[1]
Appearance	White to yellow solid	[1]
CAS Number	1333207-63-8	[1]

## **Solubility and Storage**



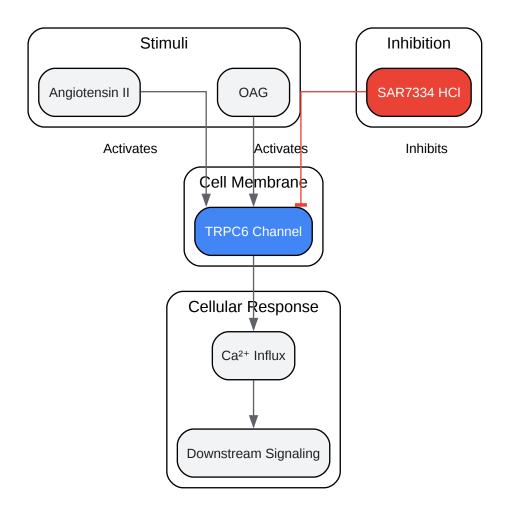
Solvent	Solubility	Reference
DMSO	100 mg/mL (226.87 mM)	[1]
Ethanol	25 mg/mL	[5]

Storage: **SAR7334 hydrochloride** should be stored at 4°C in a sealed container, away from moisture. For long-term storage, stock solutions in DMSO can be kept at -80°C for up to 6 months or -20°C for up to 1 month.[1]

### **Mechanism of Action**

SAR7334 is a potent inhibitor of TRPC6 channels. It blocks TRPC6-mediated Ca<sup>2+</sup> influx into cells.[6][7] While highly specific for TRPC6, it also shows inhibitory activity against TRPC3 and TRPC7 at higher concentrations.[6][7] It does not affect TRPC4 and TRPC5-mediated Ca<sup>2+</sup> entry.[6][7] The primary mechanism involves the direct blockade of the TRPC6 ion channel, thereby preventing the influx of cations, primarily Ca<sup>2+</sup>, into the cell. This inhibition can be observed in response to various stimuli that activate TRPC6, such as diacylglycerol (DAG) analogs (e.g., OAG) and receptor activation (e.g., Angiotensin II).





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Figure 1: SAR7334 HCl inhibits TRPC6-mediated Ca<sup>2+</sup> influx.

## **Quantitative Data**

Table 1: In Vitro Inhibitory Activity of SAR7334

Target	Assay	IC50	Reference
TRPC6	Ca <sup>2+</sup> Influx	9.5 nM	[6][7]
TRPC6	Patch-clamp	7.9 nM	[7][8]
TRPC3	Ca <sup>2+</sup> Influx	282 nM	[6][7]
TRPC7	Ca <sup>2+</sup> Influx	226 nM	[6][7]



Table 2: In Vivo Efficacy of SAR7334

Model	Species	Dose & Route	Effect	Reference
Acute Hypoxic Pulmonary Vasoconstriction	Mouse	10 mg/kg, p.o.	Suppressed TRPC6- dependent HPV	[1][2]
Spontaneously Hypertensive Rat	Rat	10 mg/kg, p.o.	No change in mean arterial pressure	[1][3]

# Experimental Protocols In Vitro Calcium Influx Assay

This protocol describes the measurement of intracellular calcium ([Ca<sup>2+</sup>]i) using the ratiometric fluorescent indicator Fura-2 AM to assess the inhibitory effect of SAR7334 on TRPC6-mediated calcium entry.



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**Figure 2:** Workflow for the in vitro calcium influx assay.

#### Materials:

- HEK293 cells stably expressing human TRPC6
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127



- HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, 10 mM
   HEPES, 10 mM glucose, pH 7.4
- SAR7334 hydrochloride
- TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG)
- Fluorescence microplate reader or microscope capable of ratiometric measurements

#### Procedure:

- Cell Preparation: Seed TRPC6-expressing HEK293 cells onto 96-well black-walled, clearbottom plates and grow to 80-90% confluency.
- Dye Loading: a. Prepare a loading buffer containing 2 μM Fura-2 AM and 0.02% Pluronic F-127 in HBS. b. Remove the culture medium from the cells and wash once with HBS. c. Add 100 μL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
- Washing: a. Remove the loading buffer and wash the cells twice with HBS to remove extracellular dye. b. Add 100 µL of HBS to each well.
- Compound Incubation: a. Prepare serial dilutions of SAR7334 hydrochloride in HBS. b. Add the desired concentrations of SAR7334 or vehicle (DMSO) to the wells and incubate for 10-15 minutes at room temperature.
- Measurement of Calcium Influx: a. Place the plate in a fluorescence reader. b. Establish a baseline fluorescence reading (excitation at 340 nm and 380 nm, emission at 510 nm). c.
   Add a TRPC6 agonist (e.g., 100 μM OAG) to induce calcium influx. d. Record the fluorescence ratio (F340/F380) over time.
- Data Analysis: a. Calculate the change in the F340/F380 ratio to determine the relative change in intracellular calcium concentration. b. Plot the agonist-induced calcium influx against the concentration of SAR7334 to determine the IC50 value.

## Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording TRPC6 currents in a heterologous expression system to characterize the inhibitory effects of SAR7334.





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**Figure 3:** Workflow for whole-cell patch-clamp recording.

#### Materials:

- HEK293 cells expressing TRPC6
- Patch-clamp rig with amplifier and data acquisition system
- · Borosilicate glass capillaries
- External Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
- Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH.
- SAR7334 hydrochloride
- OAG

#### Procedure:

- Cell Preparation: Plate TRPC6-expressing cells on glass coverslips 24-48 hours before the experiment.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 M $\Omega$  when filled with the internal solution.
- Recording: a. Place a coverslip in the recording chamber and perfuse with the external solution. b. Approach a cell with the patch pipette and form a giga-ohm seal. c. Rupture the



membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -60 mV.

- Current Measurement: a. Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit currents. b. Record a stable baseline current. c. Perfuse the cell with the external solution containing a TRPC6 activator (e.g., 100 µM OAG) to induce TRPC6 currents. d. Once a stable current is achieved, perfuse with varying concentrations of SAR7334 to observe inhibition.
- Data Analysis: a. Measure the current amplitude at specific voltages. b. Plot the percentage of current inhibition against the SAR7334 concentration to determine the IC<sub>50</sub>.

# Isolated Perfused Mouse Lung Model for Hypoxic Pulmonary Vasoconstriction (HPV)

This ex vivo protocol is used to assess the effect of SAR7334 on TRPC6-dependent HPV.



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**Figure 4:** Workflow for the isolated perfused mouse lung experiment.

#### Materials:

- Male C57BL/6 mice (8-12 weeks old)
- Anesthetic (e.g., ketamine/xylazine)
- Rodent ventilator
- Perfusion system with pressure transducer
- Physiological Salt Solution (PSS)



- Hypoxic gas mixture (e.g., 1% O<sub>2</sub>, 5% CO<sub>2</sub>, balance N<sub>2</sub>)
- Normoxic gas mixture (21% O<sub>2</sub>, 5% CO<sub>2</sub>, balance N<sub>2</sub>)
- SAR7334 hydrochloride

#### Procedure:

- Animal Preparation: a. Anesthetize the mouse and perform a tracheostomy. b. Ventilate the
  mouse with the normoxic gas mixture. c. Open the chest cavity and cannulate the pulmonary
  artery and left atrium.
- Lung Perfusion: a. Perfuse the lungs with PSS at a constant flow rate (e.g., 2 mL/min). b.
   Allow the preparation to stabilize until a constant pulmonary arterial pressure (PAP) is achieved.
- Induction of HPV: a. Switch the ventilation to the hypoxic gas mixture to induce HPV, observed as an increase in PAP. b. Once the HPV response is stable, switch back to the normoxic gas mixture to allow the PAP to return to baseline.
- Drug Administration: a. Administer SAR7334 (e.g., 1 μM) or vehicle into the perfusate. b.
   After a 10-15 minute incubation period, repeat the hypoxic challenge.
- Data Analysis: a. Measure the amplitude of the PAP increase during the hypoxic challenge before and after the administration of SAR7334. b. Compare the HPV response in the presence and absence of the inhibitor.

## **Concluding Remarks**

**SAR7334 hydrochloride** is a valuable pharmacological tool for investigating the role of TRPC6 in various cellular and physiological processes. The protocols provided here serve as a starting point for researchers, and specific parameters may require optimization depending on the experimental system. Careful consideration of the compound's selectivity profile is recommended for data interpretation.



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